3,5-Dihidroxifenilglicina

Descripción general

Descripción

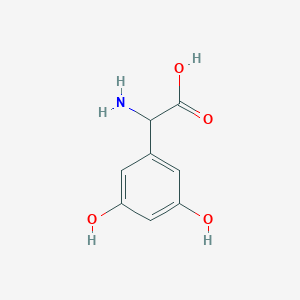

2-amino-2-(3,5-dihydroxyphenyl)acetic acid is an alpha-amino acid.

Aplicaciones Científicas De Investigación

Bioquímica

Bioquímicamente, (RS)-3,5-DHPG está involucrado en la biosíntesis de policétidos en bacterias, como Streptomyces . Es un aminoácido no proteinogénico necesario para la formación de varios antibióticos glicopéptidos, incluida la vancomicina, que es crucial en la lucha contra las cepas bacterianas multirresistentes a los fármacos .

Biotecnología

En aplicaciones biotecnológicas, el papel del compuesto en la biosíntesis de antibióticos glicopéptidos es significativo. El ensamblaje enzimático de (RS)-3,5-DHPG es un paso crítico en la creación de estos antibióticos, que son vitales para tratar infecciones graves causadas por patógenos grampositivos .

Agricultura

3,5-Dihidroxifenilglicina: se ha identificado como una característica metabólica significativa que aumenta durante la estación seca, vinculada a una transición en la composición de la comunidad bacteriana hacia organismos que utilizan fuentes de energía orgánica más complejas . Esto indica su posible papel en la estabilización del carbono del suelo y las prácticas de gestión de la tierra agrícola.

Ciencias Ambientales

Las características metabólicas del compuesto, como This compound, son importantes en el estudio de la estabilización del carbono del suelo. Forma parte de las tecnologías "ómicas" del suelo que ayudan a comprender la transformación de los insumos de carbono en materia orgánica estable del suelo . Esto es crucial para la regulación del clima y las prácticas ambientales sostenibles.

Mecanismo De Acción

Biochemical Pathways

The biosynthesis of 3,5-Dihydroxyphenylglycine (RS)-3,5-DHPG involves a series of enzymatic reactions. Four proteins, DpgA–D, are required for the biosynthesis of this nonproteinogenic amino acid monomer . DpgA, a type III polyketide synthase, initiates the synthesis by condensing acetyl-CoA with three molecules of malonyl-CoA . The resulting compound then cyclizes to form a C8 intermediate . DpgB/D then dehydrates the intermediate, promoting the loss of water and isomerizing the product to aromatize the ring .

Result of Action

The activation of mGluR1 and mGluR5 by 3,5-Dihydroxyphenylglycine (RS)-3,5-DHPG can have various molecular and cellular effects. It has been investigated for therapeutic effects in the treatment of neuronal injury (such as those associated with ischemia or hypoxia), cognitive enhancement, and Alzheimer’s disease .

Análisis Bioquímico

Biochemical Properties

3,5-Dihydroxyphenylglycine interacts with group I metabotropic glutamate receptors (mGluRs) mGluR1 and mGluR5 . Agonist activity is found in only the (S)-isomer, and (S)-3,5-Dihydroxyphenylglycine may be a partial agonist of group I mGluRs .

Cellular Effects

The cellular effects of 3,5-Dihydroxyphenylglycine are primarily mediated through its interaction with mGluRs. As an agonist, it can activate these receptors, influencing various cellular processes. For instance, it has been investigated for therapeutic effects in the treatment of neuronal injury (such as those associated with ischemia or hypoxia), cognitive enhancement, and Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of action of 3,5-Dihydroxyphenylglycine involves its binding to mGluRs, specifically mGluR1 and mGluR5 This binding activates these receptors, leading to various downstream effects

Metabolic Pathways

3,5-Dihydroxyphenylglycine is enzymatically derived from the polyketide synthase pathway . This process involves several enzymes, including DpgA-D and 4-hydroxyphenylglycine transferase (Pgat) .

Actividad Biológica

(RS)-3,5-Dihydroxyphenylglycine, commonly referred to as (RS)-3,5-DHPG, is a selective agonist for group I metabotropic glutamate receptors (mGluRs), specifically mGlu1 and mGlu5. This compound has garnered attention in neuroscience due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of (RS)-3,5-DHPG, including its mechanisms of action, effects on neurotransmission, and implications for various neurological conditions.

(RS)-3,5-DHPG primarily acts as an agonist at mGlu1 and mGlu5 receptors, which are G-protein coupled receptors involved in modulating synaptic transmission and plasticity. The compound is also noted for its antagonistic properties against certain mGluRs linked to phospholipase D signaling pathways .

Key Mechanisms:

- Calcium Channel Regulation : (RS)-3,5-DHPG induces an increase in intracellular calcium concentrations , modulating various calcium channels and influencing neuronal excitability .

- Neurotransmitter Modulation : It affects the release of neurotransmitters such as dopamine and glutamate, thereby impacting synaptic plasticity. The compound can enhance or inhibit excitatory postsynaptic potentials (EPSPs) based on concentration and context .

- Long-Term Potentiation and Depression : Depending on the dosage, (RS)-3,5-DHPG can induce long-term depression (LTD) or long-term potentiation (LTP) in neuronal cultures, highlighting its role in synaptic plasticity .

Biological Effects

The biological effects of (RS)-3,5-DHPG are extensive and can vary significantly based on the experimental conditions and tissue types involved.

Table 1: Summary of Biological Effects of (RS)-3,5-DHPG

Case Studies

Several studies have highlighted the pharmacological potential of (RS)-3,5-DHPG:

- Cognitive Function Improvement : Research indicates that administration of (S)-3,5-DHPG enhances cognitive function in models of ischemia and hypoxia. This suggests a potential therapeutic application for cognitive impairments associated with neurodegenerative diseases like Alzheimer’s .

- Pain Modulation Studies : In animal models, (S)-3,5-DHPG has been shown to induce persistent thermal hyperalgesia. The mechanisms involve activation of NMDA receptors through mGluR pathways, demonstrating its significance in pain perception .

- Neurotransmitter Dynamics : A study examining the effects of (RS)-3,5-DHPG on dopamine release found that it profoundly depresses synaptic dopamine release in vitro while affecting anxiety-like behaviors in vivo . This underscores its dual role as both an agonist and antagonist depending on receptor context.

Propiedades

IUPAC Name |

2-amino-2-(3,5-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-5(10)3-6(11)2-4/h1-3,7,10-11H,9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOWCUZPEFNHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311536 | |

| Record name | 3,5-Dihydroxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146255-66-5 | |

| Record name | 3,5-Dihydroxyphenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146255-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146255665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIHYDROXYPHENYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YR2N37E6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.